molecular formula C16H25FN4O2 B12223568 1-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl](methyl)amino}piperidin-1-yl)-2-methoxyethan-1-one

1-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl](methyl)amino}piperidin-1-yl)-2-methoxyethan-1-one

Cat. No.: B12223568
M. Wt: 324.39 g/mol
InChI Key: XHSOKSZRFQDOGA-UHFFFAOYSA-N
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Description

1-(3-{5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-methoxyethan-1-one is a complex organic compound that features a piperidine ring substituted with a fluorinated pyrimidine moiety

Preparation Methods

The synthesis of 1-(3-{5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-methoxyethan-1-one involves multiple steps. One common synthetic route starts with the preparation of the fluorinated pyrimidine intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound. The reaction typically involves the use of catalysts and solvents to facilitate the process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-{5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-methoxyethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-{5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-methoxyethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-{5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets. The fluorinated pyrimidine moiety allows the compound to bind to certain enzymes or receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

1-(3-{5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-methoxyethan-1-one can be compared with other similar compounds, such as:

  • 1-(3-{5-Fluoro-6-(methyl)pyrimidin-4-ylamino}piperidin-1-yl)-2-methoxyethan-1-one
  • 1-(3-{5-Fluoro-6-(ethyl)pyrimidin-4-ylamino}piperidin-1-yl)-2-methoxyethan-1-one These compounds share similar structural features but differ in the substituents on the pyrimidine ring. The uniqueness of 1-(3-{5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-methoxyethan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H25FN4O2

Molecular Weight

324.39 g/mol

IUPAC Name

1-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-methoxyethanone

InChI

InChI=1S/C16H25FN4O2/c1-11(2)15-14(17)16(19-10-18-15)20(3)12-6-5-7-21(8-12)13(22)9-23-4/h10-12H,5-9H2,1-4H3

InChI Key

XHSOKSZRFQDOGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)C(=O)COC)F

Origin of Product

United States

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